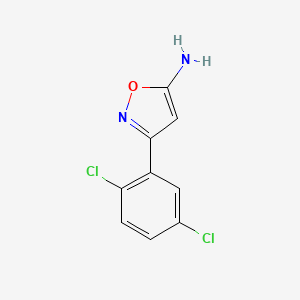

3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine

描述

Contextualization within Oxazole (B20620) Chemistry and Heterocyclic Systems

Oxazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. wikipedia.org They are considered aromatic, though less so than their sulfur-containing counterparts, thiazoles. wikipedia.org The oxazole ring is a fundamental scaffold in a vast array of natural products and synthetic molecules, valued for its structural and chemical diversity. nih.gov This diversity allows for various interactions with biological targets like receptors and enzymes, making oxazole-based molecules a prime focus in drug discovery. nih.gov

Heterocyclic systems, rings containing at least one atom other than carbon, form the backbone of a significant majority of biologically active compounds. nih.govnih.gov Five- and six-membered rings are particularly prominent in the design of therapeutic agents. nih.gov The 1,2-oxazole (isoxazole) ring, a specific isomer of oxazole, is a crucial component in the development of new drugs. nih.gov The synthesis of oxazole rings can be achieved through various methods, including the Robinson-Gabriel synthesis, the Fischer oxazole synthesis discovered in 1896, and the van Leusen oxazole synthesis which has been widely used since its discovery in 1972. nih.govwikipedia.orgslideshare.net

Structural Significance of the 1,2-Oxazol-5-amine Core and the 2,5-Dichlorophenyl Moiety

The 1,2-oxazol-5-amine core is a key structural element that imparts specific chemical properties and potential biological activities to the molecule. The amino group at the 5-position of the oxazole ring can act as a hydrogen bond donor and can be a site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. Aminopyrazoles, a related class of compounds, are known to be versatile frameworks in drug discovery. mdpi.com The substitution pattern on the pyrazole (B372694) ring, including the position of the amino group, has been shown to be crucial for pharmacological activity. mdpi.com

The 2,5-dichlorophenyl moiety is another critical component of the molecule's structure. The presence of chlorine atoms on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Halogen atoms, like chlorine, are known to be unfavorable in some biological contexts but can also enhance the potency of a compound. mdpi.com For instance, in a study of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), the dichlorophenyl group was a key feature of a compound that induced hepatotoxicity in rats, suggesting that the substitution pattern is a critical determinant of biological effect. nih.gov

Historical Development of Research on Substituted 1,2-Oxazoles

The exploration of substituted 1,2-oxazoles has a rich history, with foundational synthesis methods dating back to the late 19th century. Emil Fischer's discovery of the Fischer oxazole synthesis in 1896 was one of the earliest methods for producing 2,5-disubstituted oxazoles. wikipedia.org Over the decades, numerous other synthetic strategies have been developed.

Key historical developments include:

1,3-Dipolar Cycloaddition: A primary pathway for constructing 1,2-oxazole rings involves the cycloaddition of nitrile oxides with alkenes or alkynes. nih.gov

Reaction with Hydroxylamine (B1172632): Another common method is the reaction of a three-carbon component, such as an α,β-unsaturated ketone, with hydroxylamine hydrochloride. nih.gov

van Leusen Oxazole Synthesis: Discovered in 1972, this method utilizes tosylmethylisocyanide (TosMIC) and has become a cornerstone for preparing a wide range of oxazole derivatives. nih.gov

Research has also focused on the diverse applications of oxazolones, which are important precursors for synthesizing various biologically active compounds, including amino acids and other heterocyclic systems. nih.govresearchgate.net

Current Research Gaps and Objectives Pertaining to 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine

While the broader class of substituted oxazoles has been extensively studied, specific research on this compound is less documented in publicly available literature. A search on PubChem reveals the existence of the isomeric compound 3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-amine, but detailed studies on the 1,2-oxazol-5-amine isomer are scarce. uni.lu

Current research gaps appear to be:

Detailed Synthesis and Characterization: A comprehensive and optimized synthetic route specifically for this compound, along with its full spectroscopic and crystallographic characterization, is not widely reported.

Exploration of Biological Activity: While related compounds show a wide range of biological activities, the specific pharmacological profile of this compound remains largely unexplored. Investigations into its potential as an antimicrobial, anticancer, or enzyme inhibitory agent are needed.

Structure-Activity Relationship (SAR) Studies: There is a lack of systematic studies to understand how modifications to the 2,5-dichlorophenyl group or the 5-amino group affect the compound's properties and biological activity.

Future research objectives should therefore focus on addressing these gaps to fully elucidate the chemical and biological potential of this specific compound.

Structure

3D Structure

属性

CAS 编号 |

501902-21-2 |

|---|---|

分子式 |

C9H6Cl2N2O |

分子量 |

229.06 g/mol |

IUPAC 名称 |

3-(2,5-dichlorophenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,12H2 |

InChI 键 |

SWTAMACZYTUWSP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1Cl)C2=NOC(=C2)N)Cl |

产品来源 |

United States |

Synthetic Strategies and Methodologies for 3 2,5 Dichlorophenyl 1,2 Oxazol 5 Amine

Retrosynthetic Analysis of the 1,2-Oxazol-5-amine Framework with Dichlorophenyl Substitution

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.orgub.eduyoutube.com For 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine, the primary disconnections are made across the bonds forming the 1,2-oxazole ring.

A key disconnection severs the C3-C4 and N-O bonds, suggesting a precursor like a β-keto nitrile and hydroxylamine (B1172632). Specifically, this would involve a derivative of 2,5-dichlorobenzoylacetonitrile. Another strategic disconnection can be made at the C5-N bond, which points towards a 5-halo-1,2-oxazole intermediate that can be aminated in a subsequent step. A third approach involves breaking the N-O and C4-C5 bonds, which could lead back to a substituted vinyl azide (B81097) or a related precursor.

When considering the dichlorophenyl substituent, the analysis must also account for its electronic effects on the reactivity of the precursors. The electron-withdrawing nature of the chlorine atoms can influence the acidity of adjacent protons and the electrophilicity of carbonyl groups, which are key factors in many of the subsequent synthetic steps. The primary goal of this analysis is to identify robust and efficient synthetic routes that are compatible with the dichlorophenyl moiety. amazonaws.com

Classical Approaches to Oxazole (B20620) Synthesis Relevant to the Compound

While the target is a 1,2-oxazole (isoxazole), classical methods for the broader class of oxazoles can often be adapted. These methods typically involve the formation of the five-membered ring through condensation or cyclization reactions.

Condensation Reactions

Condensation reactions are a cornerstone of heterocyclic synthesis. For the 1,2-oxazol-5-amine core, several classical condensation strategies are pertinent.

Involving β-acylamino ketones: The Robinson-Gabriel synthesis, a classical method for oxazole formation, involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.org While this typically yields 1,3-oxazoles, modifications can sometimes lead to isoxazole (B147169) isomers. A hypothetical precursor for our target could be an N-acylated aminoketone derived from a 2,5-dichlorophenyl ketone.

Involving cyanohydrins: Cyanohydrins, formed from the reaction of a ketone or aldehyde with a cyanide source, are versatile intermediates. researchgate.netlibretexts.orglibretexts.orgyoutube.com For the synthesis of this compound, a cyanohydrin derived from 2,5-dichlorobenzaldehyde (B1346813) could be a key starting material. The cyano group can be converted to an amine, and the hydroxyl group can participate in the cyclization to form the oxazole ring.

Involving urea (B33335): Urea and its derivatives are common reagents in the synthesis of nitrogen-containing heterocycles. caltech.eduresearchgate.net For instance, the reaction of a β-dicarbonyl compound with hydroxylamine can form an isoxazole, and subsequent functional group manipulations could introduce the amino group. Alternatively, urea can react with α-haloketones to form aminoxazoles. ijpsonline.comtandfonline.com A plausible route could involve the reaction of a suitably substituted α-halo-β-ketoester derived from 2,5-dichlorobenzene with urea or a protected hydroxylamine.

Cyclization Reactions

The formation of the 1,2-oxazole ring is often achieved through the cyclization of a linear precursor that already contains the requisite atoms in the correct sequence. mdpi.com

One of the most common methods for synthesizing 1,2-oxazoles is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. nih.gov To obtain the desired this compound, a potential precursor would be a β-ketoester or β-diketone bearing the 2,5-dichlorophenyl group. The reaction with hydroxylamine can proceed via two pathways, potentially leading to isomeric products. Careful control of reaction conditions is crucial to favor the desired 3-substituted regioisomer. Subsequent conversion of a group at the 5-position (e.g., an ester or a ketone) to an amine would complete the synthesis.

Another approach involves the intramolecular cyclization of a vinyl azide or a related nitrogen-containing species. For example, a chalcone (B49325) derivative bearing the 2,5-dichlorophenyl group could be converted to an epoxide, which upon reaction with sodium azide, could yield a precursor that cyclizes to the desired isoxazole.

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer a highly efficient approach to heterocyclic synthesis. organic-chemistry.orgrug.nlnih.govtcichemicals.come-bookshelf.de

For the synthesis of this compound, a hypothetical MCR could involve the condensation of 2,5-dichlorobenzaldehyde, hydroxylamine, and a cyanide source. This would assemble the core components of the target molecule in a single step. The Passerini and Ugi reactions are well-known isocyanide-based MCRs that can generate diverse heterocyclic scaffolds, and with careful selection of starting materials, could potentially be adapted for the synthesis of the target compound. nih.gov

Modern and Sustainable Synthetic Methodologies

Recent advances in synthetic chemistry have focused on the development of more sustainable and efficient methods, often employing catalysis to achieve high yields and selectivity under mild conditions. ijpsonline.commdpi.com

Catalytic Synthesis

Metal-catalyzed reactions have revolutionized organic synthesis, and the formation of oxazoles is no exception. ijpsonline.commdpi.commdpi.com

Palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, can be employed to construct the carbon skeleton of the precursors needed for oxazole synthesis. ijpsonline.com For instance, a Suzuki coupling between 2,5-dichlorophenylboronic acid and a suitable oxazole precursor could be a viable strategy.

Furthermore, gold-catalyzed cyclization reactions have emerged as powerful tools for the synthesis of various heterocycles, including oxazoles. organic-chemistry.org A gold catalyst could potentially facilitate the intramolecular cyclization of a propargyl amide derivative to form the oxazole ring. The mild reaction conditions and high functional group tolerance of many catalytic systems make them particularly attractive for the synthesis of complex molecules like this compound.

Below is a table summarizing the synthetic approaches discussed:

| Synthetic Approach | Key Precursors/Reagents | Reaction Type | Relevant Sections |

| Retrosynthetic Analysis | β-keto nitrile, hydroxylamine, 5-halo-1,2-oxazole | Disconnection | 2.1 |

| Condensation (β-acylamino ketones) | N-acylated aminoketone | Cyclodehydration | 2.2.1 |

| Condensation (Cyanohydrins) | 2,5-dichlorobenzaldehyde, cyanide source | Nucleophilic Addition, Cyclization | 2.2.1 |

| Condensation (Urea) | α-halo-β-ketoester, urea/hydroxylamine | Condensation | 2.2.1 |

| Cyclization (1,3-dicarbonyls) | β-ketoester/β-diketone with 2,5-dichlorophenyl group, hydroxylamine | Cyclization | 2.2.2 |

| Multi-component Reactions | 2,5-dichlorobenzaldehyde, hydroxylamine, cyanide source | Condensation Cascade | 2.2.3 |

| Catalytic Synthesis | 2,5-dichlorophenylboronic acid, oxazole precursor, metal catalysts (Pd, Cu, Au) | Cross-coupling, Cyclization | 2.3.1 |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and purities compared to conventional heating methods. nih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds like oxazoles. acs.org The rapid, simple, and one-pot nature of microwave-assisted syntheses makes the process both environmentally benign and economical. acs.org

For the synthesis of 3-aryl-5-substituted oxazoles, a common approach involves the [3+2] cycloaddition reaction of a substituted aryl aldehyde with a reagent like 4-toluenesulfonylmethyl isocyanide (TosMIC). acs.org In a hypothetical application to the target compound, 2,5-dichlorobenzaldehyde would serve as the aryl aldehyde precursor. Research on analogous structures has demonstrated that using microwave irradiation in a suitable solvent such as isopropanol (B130326) (IPA) with a base like potassium phosphate (B84403) (K₃PO₄) can efficiently yield the desired oxazole core. acs.org Optimization studies for similar reactions have identified ideal conditions, for instance, microwave irradiation at 65 °C and 350 W for as little as 8 minutes can result in yields as high as 96%. acs.org

Another prominent pathway to the 5-aminoisoxazole scaffold is the reaction of a β-ketonitrile with hydroxylamine. nih.govmdpi.com Microwave irradiation has been effectively used to drive this type of cyclization. For example, the reaction of a DHEA-derived β-ketonitrile with various arylhydrazines to form pyrazoles was optimized under microwave conditions, with 120 °C for 10 minutes proving optimal for complete conversion. mdpi.com A similar approach could be envisioned for the reaction of 2,5-dichlorobenzoylacetonitrile with hydroxylamine, where microwave heating could drastically reduce the reaction time from many hours under conventional reflux to mere minutes. mdpi.com

| Precursors | Base | Solvent | Power (W) / Temp (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Aldehyde + TosMIC | K₃PO₄ (2 equiv.) | IPA | 350 W / 65 °C | 8 | ~96% | acs.org |

| β-Ketonitrile + Arylhydrazine* | NaOAc | EtOH | - / 120 °C | 10 | >90% | mdpi.com |

| Carboxylic Acid + Aminoguanidine** | HCl (cat.) | Solvent-free | - / 180 °C | 30 | ~86% | mdpi.com |

*Analogous synthesis of aminopyrazole. mdpi.com **Analogous synthesis of aminotriazole. mdpi.com

Green Chemistry Principles in Oxazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgyoutube.com These principles are increasingly being applied to the synthesis of pharmaceutically relevant heterocycles, including oxazoles.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents like DMF or NMP. skpharmteco.com A greener approach involves substituting these with safer alternatives. Water is considered the greenest solvent due to its non-toxicity and low cost. skpharmteco.com Other recommended solvents include ethanol (B145695) and glycerol (B35011). nih.gov For instance, a highly efficient multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles was developed using a deep eutectic solvent (DES) composed of glycerol and potassium carbonate, which acts as both the solvent and catalyst. d-nb.infonih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Multicomponent reactions (MCRs) are prime examples of atom-economical processes. The reaction of an aldehyde (e.g., 2,5-dichlorobenzaldehyde), malononitrile, and hydroxylamine to form a 5-aminoisoxazole derivative is an MCR that builds complexity in a single step with high atom economy. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org The aforementioned glycerol/K₂CO₃ system is catalytic and reusable, enhancing the green credentials of the synthesis. nih.gov

| Green Chemistry Principle | Application in Oxazole Synthesis | Example |

|---|---|---|

| Prevention | Designing syntheses to minimize waste. | Using one-pot, multicomponent reactions to reduce separation steps and solvent waste. nih.gov |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | [3+2] cycloaddition reactions where most atoms of the precursors are part of the final ring structure. mdpi.com |

| Safer Solvents & Auxiliaries | Avoiding toxic solvents like DMF or chlorinated solvents. | Using water, ethanol, or deep eutectic solvents like Glycerol/K₂CO₃. skpharmteco.comnih.gov |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure or using energy-efficient methods. | Employing microwave irradiation to reduce reaction times from hours to minutes. acs.org |

| Reduce Derivatives | Avoiding the use of protecting groups or unnecessary functional group modifications. | Direct cyclization of a β-ketonitrile with hydroxylamine avoids protection/deprotection steps. nih.gov |

Flow Chemistry Techniques for Oxazole Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. uc.pt These benefits include enhanced heat and mass transfer, improved safety for exothermic or hazardous reactions, precise control over reaction parameters, and straightforward scalability. uc.ptresearchgate.net These characteristics make it a highly attractive technology for the industrial production of chemical intermediates.

The synthesis of substituted isoxazoles has been successfully adapted to multistep flow processes. researchgate.net A representative telescoped sequence to produce a trisubstituted isoxazole core, which could be adapted for the target compound, might involve three main steps executed in continuous flow:

Oximation: An aldehyde (e.g., 2,5-dichlorobenzaldehyde) is reacted with hydroxylamine to form the corresponding oxime. In a flow setup, this can be achieved by pumping the two reactant streams to a T-mixer before entering a heated reactor coil. This step can incorporate an in-line liquid-liquid separation to remove inorganic by-products continuously. researchgate.net

Chlorination: The resulting oxime is converted to a hydroximoyl chloride intermediate. This step can be exothermic and is therefore safer to perform in a flow reactor, which efficiently dissipates heat and prevents thermal runaways. researchgate.net

Cycloaddition: The hydroximoyl chloride is reacted with a suitable dipolarophile in a final heated reactor coil to undergo a [3+2] cycloaddition, forming the isoxazole ring. researchgate.net

This modular, sequential approach allows for the production of the final heterocyclic product in multigram quantities without the need for manual workups or purification between steps, leading to a highly efficient and automated manufacturing process. researchgate.net

Optimization of Synthetic Yields and Purity for this compound

Optimizing a chemical reaction to maximize yield and purity is a critical step in chemical synthesis. For a target molecule like this compound, a systematic approach would be employed, focusing on a key bond-forming step, such as the cyclization of 2,5-dichlorobenzoylacetonitrile with hydroxylamine. nih.gov

The optimization process typically involves the variation of several key parameters in a series of controlled experiments:

Base: The choice and amount of base can be crucial. Different bases (e.g., NaOH, K₂CO₃, NaOAc) can be screened to find the one that best facilitates the reaction.

Solvent: The reaction medium affects solubility and reactivity. A range of solvents from polar protic (e.g., ethanol, water) to polar aprotic (e.g., acetonitrile, DMSO) would be tested. researchgate.net

Temperature: The reaction temperature is varied to find the optimal balance between reaction rate and prevention of side-product formation. This is particularly relevant for both conventional and microwave heating. mdpi.com

Reaction Time: The duration of the reaction is monitored to determine the point of maximum product formation before degradation or side reactions begin to occur. mdpi.com

The results of these experiments are typically analyzed using techniques like HPLC to quantify the yield and purity of the product, allowing for the identification of the optimal reaction conditions.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOH (1.1) | Ethanol | 80 (Reflux) | 14 | 65 |

| 2 | K₂CO₃ (1.5) | Ethanol | 80 (Reflux) | 14 | 58 |

| 3 | NaOH (1.5) | Ethanol | 80 (Reflux) | 14 | 75 |

| 4 | NaOH (1.5) | Water | 100 (Reflux) | 10 | 82 |

| 5 | NaOH (1.5) | Water/Ethanol (1:1) | 100 (Reflux) | 8 | 88 |

| 6 | NaOH (1.5) | Acetonitrile | 82 (Reflux) | 12 | 71 |

*This table is a hypothetical representation of an optimization study based on common methodologies for the reaction of a β-ketonitrile with hydroxylamine. nih.govresearchgate.net

Stereoselective Synthesis of Chiral Analogs (if applicable to future derivatives)

While this compound itself is an achiral molecule, the synthesis of chiral analogs is highly relevant for drug discovery, where enantiomeric purity is often critical. Chirality could be introduced into future derivatives, for example, by adding a stereocenter at the C4 position of the oxazole ring.

Several strategies for stereoselective synthesis can be applied:

Chiral Starting Materials: One of the most straightforward methods is to use a chiral precursor. For instance, the synthesis of chiral 1,2-oxazole derivatives has been achieved with high enantiomeric excess (97–100% ee) by starting with chiral N-heterocyclic carboxylic acids to form the β-enamino ketoester precursor, which then undergoes cyclization. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

Asymmetric Catalysis: This advanced approach uses a chiral catalyst to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For example, stereoselective synthesis of N-glycosyl oxazolines has been developed using Lewis acid-promoted Ritter-like reactions, demonstrating precise control over the stereochemistry of the newly formed ring. openaccesspub.org

Recent research has also highlighted the stereoselective nature of reactions involving chiral oxazolone (B7731731) intermediates, which can react preferentially with amino acids of the same chirality, demonstrating a mechanism for preserving and transferring stereochemical information during synthesis. nih.gov These methodologies provide a powerful toolkit for the future development of single-enantiomer drugs based on the this compound scaffold.

Chemical Reactivity and Derivatization of 3 2,5 Dichlorophenyl 1,2 Oxazol 5 Amine

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring System

The 1,2-oxazole ring is an electron-deficient heterocycle, which influences its reactivity. Generally, oxazoles are aromatic compounds, but less so than analogs like thiazoles. wikipedia.org

Electrophilic Aromatic Substitution: In general, electrophilic aromatic substitution on the oxazole ring occurs at the C5 position, especially when electron-donating groups are present. wikipedia.org However, in the case of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine, the C5 position is already substituted with an amino group. The presence of the amino group, a strong electron-donating group, would typically activate the ring towards electrophilic attack. In five-membered heterocycles like pyrrole, furan, and thiophene, electrophilic substitution is favored at the position adjacent to the heteroatom (C2 or C5) because the lone pair on the heteroatom can better stabilize the carbocation intermediate through resonance. organicchemistrytutor.comyoutube.com For a 1,2-oxazole, this would suggest enhanced reactivity at C5.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) reactions on the isoxazole (B147169) ring are also possible, particularly when a good leaving group is present. wikipedia.org For instance, 5-nitroisoxazoles can undergo SNAr reactions where the nitro group is displaced by various nucleophiles. mdpi.com

The primary amino group at the C5 position is a key site for derivatization.

Acylation: The amine can readily undergo acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is a common method for modifying the properties of amino-substituted heterocycles. nih.gov

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. Directed alkylation at the C5 position of an oxazole ring has been demonstrated. nih.gov

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). rsc.orgmdpi.comresearchgate.net These reactions are often reversible and can be used to introduce a wide variety of substituents. For example, 3-chloro-5-phenyl-1,2-dithiolylium chloride has been shown to condense with 2-amino-N-heterocycles at the amino group. rsc.org

Table 1: Examples of Reactions at the Amine Functionality

| Reaction Type | Reagent Example(s) | Product Type |

| Acylation | Acid Chlorides, Anhydrides | N-Acyl-5-amino-1,2-oxazoles |

| Alkylation | Alkyl Halides | N-Alkyl-5-amino-1,2-oxazoles |

| Condensation | Aldehydes, Ketones | Schiff Bases (Imines) |

Reactions Involving the Dichlorophenyl Moiety

The 2,5-dichlorophenyl group itself can undergo reactions typical of halogenated aromatic compounds.

Further electrophilic aromatic substitution on the dichlorophenyl ring is generally difficult due to the deactivating nature of the two chlorine atoms and the isoxazole ring. If a reaction were to occur, the directing effects of the chlorine atoms and the isoxazole substituent would determine the position of the incoming electrophile.

The chlorine atoms on the phenyl ring serve as handles for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction would involve the coupling of the dichlorophenyl moiety with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds. researchgate.net The regioselectivity of such reactions on polyhalogenated heterocycles can often be controlled by electronic and steric factors. researchgate.net

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. libretexts.orgwikipedia.org This reaction is valuable for constructing arylalkynes. libretexts.org Modern protocols sometimes allow for copper-free conditions. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the aryl chloride with an amine to form a new C-N bond. wikipedia.orgnih.govorganic-chemistry.org This powerful method has broad substrate scope and has revolutionized the synthesis of arylamines. nih.govyoutube.com

Table 2: Potential Cross-Coupling Reactions of the Dichlorophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Boronic acid/ester | Pd catalyst, Base | C-C |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp2-sp) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | C-N |

Ring Opening and Rearrangement Reactions of the 1,2-Oxazole Core

The 1,2-oxazole ring can undergo ring-opening and rearrangement reactions under certain conditions.

Ring Opening: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under reductive or basic conditions. This can lead to the formation of various acyclic products. For example, 5-amino-1,3-oxazoles can undergo recyclization through nucleophilic attack at the C2 or C5 position of the oxazole ring. researchgate.net

Rearrangement Reactions: Isoxazoles can participate in rearrangement reactions, such as the Cornforth rearrangement, which involves the thermal rearrangement of a 4-acyloxazole. wikipedia.org Another relevant transformation is the Beckmann rearrangement of oximes, which can lead to the formation of amides or nitriles and is a key step in some heterocyclic syntheses. clockss.orgmasterorganicchemistry.com

Synthesis of Analogues and Derivatives of this compound

The derivatization of this compound leverages the reactivity of its functional groups. The primary amine at the C5 position of the isoxazole ring is a versatile handle for a variety of chemical transformations. Similarly, while direct substitution on the dichlorophenyl ring is challenging, analogues with different substitution patterns can be synthesized from correspondingly substituted starting materials. Modifications to the isoxazole ring itself, though less common, can lead to the formation of novel heterocyclic systems.

The primary amine group at the 5-position of the isoxazole ring is nucleophilic and readily undergoes reactions typical of aromatic amines. These modifications are fundamental for creating a diverse library of derivatives. Common derivatization strategies include acylation, sulfonylation, and the formation of ureas and thioureas.

Acylation: The amine can be acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, reacting 5-aminoisoxazoles with different benzoyl chlorides can yield a series of N-substituted amide derivatives. nanobioletters.com This reaction is a common strategy to introduce a wide range of substituents.

Sulfonylation: Reaction with sulfonyl chlorides affords the corresponding sulfonamides. This transformation is often employed in medicinal chemistry to introduce the sulfonamide moiety, which is a key functional group in many therapeutic agents.

Urea (B33335) and Thiourea Formation: The amine group can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. For example, 3-amino-5-phenylpyrazole, a related amino-heterocycle, reacts with ethoxycarbonyl isothiocyanate to yield an N-ethoxycarbonylthiourea derivative. sigmaaldrich.com This highlights a potential pathway for derivatizing this compound.

The table below summarizes these potential modifications at the amine group, drawing analogies from the known reactivity of similar amino-heterocycles.

| Reaction Type | Reagent | Functional Group Introduced | Potential Product Class |

| Acylation | Acid Chloride (e.g., Benzoyl chloride) | Amide | N-(3-(2,5-dichlorophenyl)-1,2-oxazol-5-yl)benzamide |

| Sulfonylation | Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | Sulfonamide | N-(3-(2,5-dichlorophenyl)-1,2-oxazol-5-yl)-4-methylbenzenesulfonamide |

| Urea Formation | Isocyanate (e.g., Phenyl isocyanate) | Urea | 1-(3-(2,5-dichlorophenyl)-1,2-oxazol-5-yl)-3-phenylurea |

| Thiourea Formation | Isothiocyanate (e.g., Phenyl isothiocyanate) | Thiourea | 1-(3-(2,5-dichlorophenyl)-1,2-oxazol-5-yl)-3-phenylthiourea |

| Alkylation | Alkyl Halide (e.g., Methyl iodide) | Secondary/Tertiary Amine | N-methyl-3-(2,5-dichlorophenyl)-1,2-oxazol-5-amine |

This table presents plausible derivatizations based on the general reactivity of 5-aminoisoxazoles and other amino-heterocycles.

Altering the substitution pattern on the phenyl ring is typically achieved not by direct modification of the 3-(2,5-dichlorophenyl) moiety, but by utilizing differently substituted precursors during the synthesis of the isoxazole ring. The synthesis of 3-aryl-5-aminoisoxazoles often starts from a substituted benzaldehyde (B42025) or benzoic acid derivative. This approach allows for the introduction of a wide variety of substituents at different positions on the phenyl ring.

For example, the synthesis of 3,5-disubstituted isoxazoles can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated from a substituted benzaldoxime) and an alkyne. rsc.org By starting with benzaldehydes bearing different electron-donating or electron-withdrawing groups, a library of 3-aryl-1,2-oxazol-5-amine analogues can be generated. Research on related compounds like 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives demonstrates this strategy, where the synthesis begins with 3,5-dinitrobenzoic acid. nih.gov

The table below illustrates various analogues that could be synthesized by modifying the substituents on the phenyl ring, based on established synthetic routes for 3-arylisoxazoles.

| Starting Benzaldehyde Derivative | Resulting Phenyl Substituent | Potential Analogue Name |

| 4-Chlorobenzaldehyde | 4-Chloro | 3-(4-Chlorophenyl)-1,2-oxazol-5-amine |

| 4-Methylbenzaldehyde | 4-Methyl | 3-(4-Methylphenyl)-1,2-oxazol-5-amine |

| 4-Methoxybenzaldehyde | 4-Methoxy | 3-(4-Methoxyphenyl)-1,2-oxazol-5-amine |

| 3-Nitrobenzaldehyde | 3-Nitro | 3-(3-Nitrophenyl)-1,2-oxazol-5-amine |

| 2,4-Dichlorobenzaldehyde | 2,4-Dichloro | 3-(2,4-Dichlorophenyl)-1,2-oxazol-5-amine |

This table showcases representative analogues accessible through the selection of appropriate starting materials.

Modifications involving the isoxazole ring itself are less common but represent an important avenue for creating novel chemical scaffolds. These transformations can include ring-opening reactions or the annulation (fusion) of the isoxazole to other ring systems.

Fused Heterocyclic Systems: Isoxazole derivatives can serve as building blocks for the synthesis of fused heterocyclic systems. For example, isoxazolo[4,5-b]pyridines can be constructed through intramolecular cyclization of appropriately substituted isoxazoles. beilstein-journals.org Reactions of 4-amino-5-benzoylisoxazoles with ketones are known to form fused pyridine (B92270) rings. beilstein-journals.org These strategies suggest that this compound could potentially be elaborated into more complex, fused structures.

Ring-Opening Reactions: The isoxazole ring, while aromatic, can undergo ring-opening under certain conditions. For instance, base-promoted ring opening has been observed in isoxazolo[4,5-b]pyridines that have a carbonyl or carboxyl group at the 3-position. beilstein-journals.org While this specific substitution is not present in the title compound, it indicates the potential for such transformations under specific reaction conditions. Reductive ring cleavage of isoxazoles in the presence of certain catalysts to yield enaminones has also been reported, opening up another pathway for derivatization. wpmucdn.com

The table below outlines potential modifications involving the isoxazole ring.

| Modification Type | Reaction Strategy | Resulting Structure | Reference Reaction |

| Ring Annulation | Intramolecular cyclization of a derivatized isoxazole | Fused pyridine ring (Isoxazolo[4,5-b]pyridine) | Annulation of a pyridine ring to an isoxazole core beilstein-journals.org |

| Ring Annulation | Reaction with 1,3-dicarbonyl compounds | Fused pyrimidine (B1678525) ring (Isoxazolo[5,4-d]pyrimidine) | Cyclization of aminoisoxazole carboxamides nanobioletters.com |

| Ring Opening | Base-promoted rearrangement | Decarbonylation/isoxazole ring opening | Observed in 3-formylisoxazolo[4,5-b]pyridines beilstein-journals.org |

| Ring Opening | Reductive cleavage | Enaminone | Copper/diamine catalyzed ring cleavage of isoxazoles wpmucdn.com |

This table illustrates advanced derivatizations based on known reactivity of the isoxazole heterocycle.

Advanced Spectroscopic and Structural Elucidation in Research of 3 2,5 Dichlorophenyl 1,2 Oxazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for providing detailed information about the atomic arrangement within a molecule. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete picture of the molecular framework and the electronic environment of each nucleus can be assembled.

Proton NMR (¹H NMR) spectroscopy provides critical insights into the number, connectivity, and electronic environment of hydrogen atoms in a molecule. In the case of 3-(2,5-dichlorophenyl)-1,2-oxazol-5-amine, the ¹H NMR spectrum is expected to display distinct signals corresponding to the protons on the dichlorophenyl ring, the isoxazole (B147169) ring, and the amine group.

The protons of the dichlorophenyl group are anticipated to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns (multiplicities) will be dictated by their positions relative to the electron-withdrawing chlorine atoms and the isoxazole ring. The proton environments on the isoxazole ring and the amine group will also exhibit characteristic chemical shifts. The amine protons, in particular, may appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H (Phenyl) | 7.30 - 7.80 | m | The complex multiplet is due to the coupling between the aromatic protons. |

| Isoxazole-H | 5.50 - 6.50 | s | A singlet is expected for the proton on the isoxazole ring. |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the dichlorophenyl ring are expected to resonate in the aromatic region (δ 120-140 ppm), with the carbons directly bonded to chlorine atoms showing shifts influenced by the halogen's electronegativity. The carbon atoms of the isoxazole ring will have characteristic chemical shifts that are crucial for confirming the heterocyclic structure. For instance, the carbon atom C5, bonded to the amine group, is expected to resonate at a significantly different frequency compared to the other ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Isoxazole) | 155 - 165 |

| C-NH₂ (Isoxazole) | 160 - 170 |

| C-H (Isoxazole) | 90 - 100 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 125 - 132 |

Note: The predicted values are based on the analysis of structurally similar compounds and established ¹³C NMR chemical shift correlations.

Two-dimensional (2D) NMR experiments are invaluable for establishing connectivity between atoms, which is often not possible from one-dimensional spectra alone.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the connectivity of the protons on the dichlorophenyl ring by showing cross-peaks between adjacent protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique would definitively assign the proton signals to their corresponding carbon atoms in the molecule, for example, linking the isoxazole proton signal to the isoxazole carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). sdsu.edu This is particularly powerful for connecting different fragments of the molecule. For instance, HMBC can show correlations between the protons on the dichlorophenyl ring and the quaternary carbon of the isoxazole ring, thus confirming the link between the two ring systems.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. This accuracy allows for the determination of the elemental composition of the molecule, which is a critical step in its identification. For this compound (C₈H₅Cl₂N₃O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, further corroborating the proposed structure.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 229.98825 |

Note: The predicted m/z values are for the most abundant isotopes. uni.lu

Tandem Mass Spectrometry (MS/MS) is a technique where ions are fragmented and the resulting fragment ions are analyzed. This provides valuable information about the structure of the molecule. In an MS/MS experiment, the molecular ion of this compound would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the molecule's structure. For example, cleavage of the isoxazole ring or loss of the dichlorophenyl group would produce fragment ions with specific m/z values, allowing for the confirmation of the connectivity of the different structural units. Analysis of these fragmentation pathways provides a detailed structural fingerprint of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. While a specific experimental IR spectrum for this compound is not publicly available, a theoretical analysis based on the characteristic absorption frequencies of its constituent functional groups provides valuable insights into its vibrational properties.

The key functional groups in this compound include the amine (NH2) group, the isoxazole ring, and the dichlorophenyl ring. The vibrational analysis would be expected to show characteristic peaks corresponding to the stretching and bending vibrations of these groups.

Table 1: Predicted Infrared Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretching | Primary Amine (-NH₂) | 3300-3500 |

| C=N Stretching | Isoxazole Ring | 1620-1680 |

| C=C Stretching | Aromatic Ring | 1450-1600 |

| C-N Stretching | Amine, Isoxazole Ring | 1250-1350 |

| C-O Stretching | Isoxazole Ring | 1000-1300 |

| C-Cl Stretching | Dichlorophenyl Ring | 600-800 |

| N-H Bending | Primary Amine (-NH₂) | 1550-1650 |

| C-H Bending (Aromatic) | Dichlorophenyl Ring | 690-900 (out-of-plane) |

Note: This table is based on established correlation charts for infrared spectroscopy and represents predicted values. Actual experimental values may vary.

The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the isoxazole and dichlorophenyl rings, respectively, would appear in the fingerprint region of the spectrum. The C-Cl stretching vibrations are expected at lower wavenumbers. A detailed analysis of an experimental spectrum, if available, would allow for the precise assignment of each vibrational band, potentially aided by computational density functional theory (DFT) calculations.

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth Techniques for this compound

Obtaining high-quality single crystals is a prerequisite for a successful X-ray diffraction analysis. For organic compounds like this compound, several crystal growth techniques can be employed. The most common and often successful method is slow evaporation of a saturated solution.

In this technique, the compound is dissolved in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The choice of solvent is crucial and is often determined empirically. Solvents in which the compound has moderate solubility are often ideal. The container is then loosely covered to allow the solvent to evaporate slowly over a period of days or even weeks. As the solvent evaporates, the concentration of the solute increases, eventually reaching a state of supersaturation that initiates crystal nucleation and growth.

Another widely used method is vapor diffusion . In this setup, a concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

The success of these techniques depends on several factors, including the purity of the compound, the choice of solvent, the rate of evaporation or diffusion, and the temperature.

Analysis of Intermolecular Interactions and Crystal Packing

While the specific crystal structure of this compound has not been reported in the publicly available literature, an analysis of its molecular structure allows for predictions about the types of intermolecular interactions that would govern its crystal packing. nih.gov

The presence of the amine group (-NH₂) suggests that hydrogen bonding would be a significant intermolecular force. The amine protons can act as hydrogen bond donors, while the nitrogen and oxygen atoms of the isoxazole ring, as well as the nitrogen of a neighboring amine group, can act as hydrogen bond acceptors. These hydrogen bonds would likely play a crucial role in the formation of a stable, three-dimensional crystal lattice.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light at specific wavelengths corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions involving the π-electron systems of the dichlorophenyl and isoxazole rings. The primary electronic transitions anticipated are π → π * transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These transitions are typically of high intensity.

The presence of the amine group, with its non-bonding lone pair of electrons, could also give rise to n → π * transitions. These transitions involve the promotion of a non-bonding electron to a π* antibonding orbital and are generally of lower intensity compared to π → π* transitions.

The conjugation between the dichlorophenyl ring and the isoxazole ring is expected to influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). Generally, increased conjugation leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to longer wavelengths.

Table 2: Predicted Electronic Transitions and Absorption Maxima for this compound

| Electronic Transition | Chromophore | Predicted λmax Range (nm) |

| π → π | Dichlorophenyl Ring, Isoxazole Ring | 200 - 350 |

| n → π | Amine Group, Isoxazole Ring | > 300 |

Note: This table provides a general prediction. The actual absorption maxima would need to be determined experimentally and can be influenced by the solvent used for the measurement.

The specific λmax values would provide valuable information about the electronic structure of the molecule. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), could be employed to predict the electronic transitions and their corresponding absorption wavelengths, which could then be compared with experimental data for a more comprehensive understanding.

Computational and Theoretical Investigations of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the specific chemical compound This compound . Despite the availability of computational studies on molecules with similar structural features, such as the dichlorophenyl group or the isoxazole ring, specific theoretical data for this particular compound is not present in the accessible literature.

Therefore, it is not possible to provide detailed, scientifically accurate information for the requested sections and subsections, including:

Computational and Theoretical Investigations of 3 2,5 Dichlorophenyl 1,2 Oxazol 5 Amine

Conformational Analysis and Energy Landscapes

Generating content for these sections without specific research on 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine would require extrapolation from dissimilar molecules, leading to scientifically inaccurate and speculative information. This would contradict the core requirements of providing a thorough, informative, and scientifically accurate article based on existing research.

Further theoretical studies, including quantum chemical calculations, are necessary to elucidate the molecular geometry, electronic structure, frontier molecular orbitals, reactivity profiles, and conformational landscape of this compound. Such research would provide valuable insights into the fundamental chemical properties of this compound.

Molecular Docking and Ligand-Receptor Interaction Studies (focused on theoretical binding mechanisms in research models)5.6. QSAR (Quantitative Structure-Activity Relationship) Modeling and Theoretical Frameworks5.7. Reaction Mechanism Elucidation through Computational Simulations

Further research and publication in the field of computational chemistry are needed to provide the necessary data to populate these areas of study for this compound.

Mechanistic Research and Biological Target Interactions Non Clinical Focus

In Vitro Studies on Enzyme Inhibition Mechanisms

A thorough search of scientific databases and literature archives yielded no specific in vitro studies detailing the enzyme inhibition mechanisms of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine. Consequently, there is no available data on its potential inhibitory activities against any specific enzymes, nor information regarding the kinetics or nature of such inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Summary of In Vitro Enzyme Inhibition Studies on this compound

| Target Enzyme | Assay Type | IC₅₀ / Kᵢ Value | Inhibition Type | Source |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Receptor Binding and Affinity Profiling in Cellular and Subcellular Models

There is no publicly available research on the receptor binding profile of this compound. Studies involving radioligand binding assays or other methods to determine its affinity (e.g., Kd, Ki) for specific receptors in cellular or subcellular models have not been reported. As a result, its selectivity and potency at various receptor targets remain uncharacterized.

Table 2: Receptor Binding Affinity Data for this compound

| Receptor Target | Cell/Tissue Model | Binding Assay Type | Affinity (Kd/Ki) | Source |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Investigation of Cellular Pathway Modulation in Research Cell Lines

No studies were found that investigate the effects of this compound on cellular signaling pathways in research cell lines. The impact of this compound on key cellular processes such as proliferation, apoptosis, or stress responses, and its modulation of specific signaling cascades (e.g., MAPK, PI3K/Akt) have not been documented in the scientific literature.

Table 3: Cellular Pathway Modulation by this compound in Research Cell Lines

| Cell Line | Pathway Investigated | Key Findings | Method of Analysis | Source |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Elucidation of Molecular Mechanisms of Action in Research Models

Consistent with the lack of data in the preceding sections, the molecular mechanism of action for this compound remains unknown. Without foundational data on its biological targets and cellular effects, no broader mechanistic studies in research models have been undertaken or published.

Potential Applications in Materials Science and Other Research Areas Excluding Clinical/therapeutic

Role as Synthetic Intermediates for Complex Organic Molecules

The isoxazole (B147169) and oxazoline (B21484) cores are recognized as privileged structures in the synthesis of a wide array of complex organic molecules, including natural products and pharmaceuticals. nih.gov The compound 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine serves as a valuable synthetic intermediate, primarily due to the reactivity of its amine group and the stability of the isoxazole ring. The amine functionality allows for a variety of chemical transformations, such as acylation, alkylation, and diazotization, paving the way for the construction of more elaborate molecular architectures.

For instance, the amine group can be transformed into hydrazones, which are key intermediates for creating fused heterocyclic systems. nih.gov The synthesis of 2-oxazolines from N-(2-hydroxyethyl)amides demonstrates the utility of related heterocyclic precursors in generating functional molecules. nih.gov Similarly, dichlorophenyl-substituted heterocycles are employed as starting materials in multi-step syntheses. The synthesis of 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole from 3,4-dichlorobenzamidoxime highlights the role of such chlorinated aromatic heterocycles as building blocks for targeted molecules. mdpi.com The 2,5-dichloro substitution pattern on the phenyl ring of this compound can also influence the electronic properties and reactivity of the molecule, offering a handle for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution under specific conditions.

Applications in Agrochemical Research (as chemical building blocks, not efficacy in the field)

In the field of agrochemical research, nitrogen-containing heterocyclic compounds are fundamental to the design of new pesticides. Isoxazoles, for example, have been reported as herbicides. arabjchem.org The pyridine (B92270) ring system, another nitrogen heterocycle, is considered a crucial "chip" in the development of pesticides, with numerous derivatives finding use as highly efficient and low-toxicity agrochemicals. agropages.com

The compound this compound can serve as a key building block in the synthesis of novel agrochemical candidates. The dichlorophenyl moiety is a common structural feature in many existing pesticides. The combination of the isoxazole ring and the dichlorophenyl group may lead to the discovery of new active compounds. For example, related structures like 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide are synthesized as part of the exploration of new chemical entities in this domain. bldpharm.com The development of fungicides based on benzo tandfonline.comnih.govimidazo[1,2-d] arabjchem.orgtandfonline.comjmaterenvironsci.comtriazine derivatives further underscores the strategy of using complex heterocyclic scaffolds to address agricultural challenges like fungal resistance. mdpi.com The amine group of this compound provides a convenient point of attachment for creating a library of derivatives to be screened for potential herbicidal, fungicidal, or insecticidal properties.

Use in Material Science Research (e.g., polymers, fluorescent dyes, optoelectronics)

The structural characteristics of this compound make it a candidate for research in materials science. The amine functionality can be utilized in polymerization reactions, such as the formation of polyamides or polyimides, by reacting with appropriate di-acid chlorides or dianhydrides. The rigid isoxazole and dichlorophenyl units would be incorporated into the polymer backbone, potentially imparting desirable thermal stability and specific electronic properties. Research into polymers containing units like 2,5-di(thiophen-2-yl)-N-arylpyrrole for organic electronics demonstrates the utility of heterocyclic building blocks in creating functional conjugated polymers. nih.gov

There is significant interest in developing new fluorescent materials for applications ranging from organic light-emitting diodes (OLEDs) to chemical sensors. The isoxazole ring, when part of a larger conjugated system, can contribute to luminescent properties. For instance, novel fluorescent dyes have been synthesized by combining an isoxazole ring with a 1,4-dihydroazolo[5,1-c] arabjchem.orgtandfonline.comjmaterenvironsci.comtriazine core, resulting in compounds with significant fluorescence quantum yields. mdpi.com These materials exhibit emission in the blue region of the spectrum and large Stokes shifts. mdpi.com

Furthermore, studies on benzo tandfonline.comnih.govthieno[3,2-d]pyrimidine derivatives have shown that the presence of amino groups can lead to strong solid-state fluorescence. researchgate.net This suggests that this compound could serve as a precursor for new luminescent materials. The combination of the electron-donating amine group and the electron-withdrawing dichlorophenyl group attached to the isoxazole core could lead to molecules with interesting charge-transfer characteristics, which are often desirable for creating fluorescent and optoelectronic materials.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound contains several features that could facilitate self-assembly. The primary amine group is a hydrogen bond donor, while the nitrogen and oxygen atoms in the isoxazole ring can act as hydrogen bond acceptors. These interactions can lead to the formation of well-ordered one-, two-, or three-dimensional structures.

Additionally, the dichlorophenyl and isoxazole rings can participate in π-π stacking interactions, further stabilizing supramolecular assemblies. The principles of self-assembly are evident in the action of isoxazole derivatives as corrosion inhibitors, where they form a protective, self-assembled layer on a metal surface. tandfonline.comjmaterenvironsci.com This assembly is driven by the adsorption of the molecules through their heteroatoms and π-electrons. jmaterenvironsci.com

Potential as Corrosion Inhibitors in Chemical Research

A significant area of research for isoxazole and oxazole (B20620) derivatives is their application as corrosion inhibitors, particularly for protecting metals like mild steel and stainless steel in acidic environments. arabjchem.orgtandfonline.comjmaterenvironsci.comnih.gov The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, creating a protective barrier that reduces the direct contact between the metal and the corrosive medium. tandfonline.com This adsorption can occur through physical (electrostatic) and chemical interactions between the inhibitor molecule and the metal surface. tandfonline.com

The presence of heteroatoms (N, O) and π-electrons in the aromatic rings of isoxazole derivatives makes them effective for adsorption on metal surfaces. jmaterenvironsci.com Studies have shown that the inhibition efficiency of these compounds increases with their concentration, reaching high values that signify a significant reduction in the corrosion rate. arabjchem.orgjmaterenvironsci.com For example, an isoxazole derivative studied for mild steel in 1 M HCl achieved an inhibition efficiency of 96.6% at a concentration of 300 ppm. arabjchem.org Potentiodynamic polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. arabjchem.org Given these findings, this compound is a strong candidate for investigation as a corrosion inhibitor, with its multiple adsorption sites (amine group, isoxazole ring, phenyl ring) expected to facilitate strong binding to metal surfaces.

Table 1: Corrosion Inhibition Data for Selected Isoxazole/Oxazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | Mild Steel | 1 M HCl | 96.6 | arabjchem.org |

| 5-phenylisoxazole | Mild Steel | 2 M HCl | 66.0 | jmaterenvironsci.com |

| 3-phenyl-5-isoxazolone | Mild Steel | 2 M HCl | 80.0 | jmaterenvironsci.com |

| Styrylbenzoxazole derivatives | 316L Stainless Steel | 0.6 M Sulfamic Acid | 91.0 | tandfonline.com |

| Benzisoxazole derivative (FPBH) | Mild Steel | 0.5 M HCl | 95.0 | nih.gov |

Applications in Analytical Reagent Development or Chemical Probes

The development of chemical probes and analytical reagents often relies on molecules that can selectively interact with a target analyte and produce a measurable signal, such as a change in fluorescence. The potential luminescent properties of derivatives of this compound make it a suitable platform for creating such tools. mdpi.com

By chemically modifying the amine group, the molecule could be functionalized with a recognition moiety that selectively binds to a specific ion or molecule. This binding event could alter the electronic structure of the molecule, leading to a change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). Furthermore, the synthesis of highly selective enzyme inhibitors, such as the 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole that targets MAO-B, demonstrates that dichlorophenyl-substituted heterocycles can be designed for high-affinity and selective molecular recognition, a key characteristic of effective chemical probes. mdpi.com

Future Research Directions and Emerging Trends for 3 2,5 Dichlorophenyl 1,2 Oxazol 5 Amine

Development of Novel and Efficient Synthetic Pathways

The synthesis of 3-aryl-5-aminoisoxazoles is a cornerstone of research in this area. While classical methods exist, the focus is shifting towards more efficient, scalable, and environmentally friendly approaches. Future research will likely concentrate on the development of novel synthetic strategies that offer improvements in yield, purity, and operational simplicity.

One promising avenue is the refinement of one-pot multicomponent reactions. These reactions, which combine three or more starting materials in a single synthetic operation, are highly atom-economical and can rapidly generate molecular complexity. For the synthesis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine, a potential one-pot approach could involve the reaction of a 2,5-dichlorobenzaldehyde (B1346813) derivative, a source of the amino group, and a suitable C2-synthon under optimized conditions.

Furthermore, the exploration of catalyst systems is a burgeoning field. While traditional methods may rely on stoichiometric reagents, future syntheses will likely employ catalytic amounts of transition metals or organocatalysts to promote the key bond-forming reactions. For instance, copper-catalyzed cycloaddition reactions have shown promise in the synthesis of isoxazole (B147169) rings. ipb.pt The development of novel ligands for these catalysts could enhance their efficiency and selectivity for the desired product.

A significant trend in modern organic synthesis is the use of alternative energy sources to drive reactions. Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction times, improve yields, and in some cases, enable reactions that are not feasible under conventional heating. thieme-connect.com The application of these technologies to the synthesis of this compound could lead to more efficient and sustainable production methods.

| Synthetic Approach | Key Features | Potential Advantages |

| Multicomponent Reactions | Three or more reactants in one pot | High atom economy, reduced waste, rapid assembly of complex molecules |

| Advanced Catalysis | Use of novel transition metal or organocatalysts | High efficiency, selectivity, and turnover numbers |

| Alternative Energy Sources | Microwave or ultrasound irradiation | Reduced reaction times, increased yields, energy efficiency |

Exploration of New Reactivity Patterns and Chemical Transformations

The 5-aminoisoxazole scaffold is a versatile building block for further chemical modifications. The presence of the amino group and the isoxazole ring offers multiple sites for functionalization, allowing for the creation of a diverse library of derivatives.

Future research will likely focus on exploring the reactivity of the amino group. This could involve its acylation, alkylation, or arylation to introduce new substituents that can modulate the compound's properties. Additionally, the amino group can be used as a handle for the construction of more complex heterocyclic systems through condensation or cyclization reactions.

The isoxazole ring itself can also be a site of chemical transformation. For example, electrophilic aromatic substitution reactions on the phenyl ring could introduce additional functional groups, although the presence of two chlorine atoms will influence the regioselectivity of such reactions. Furthermore, the N-O bond of the isoxazole ring is known to be susceptible to cleavage under certain reductive conditions, which can be exploited to synthesize other heterocyclic or acyclic compounds.

The development of novel cross-coupling reactions involving the C-Cl bonds of the dichlorophenyl ring is another area of interest. Catalytic methods that can selectively activate one of the C-Cl bonds would allow for the introduction of a wide range of substituents, further expanding the chemical space accessible from this compound.

Integration of Advanced Spectroscopic Techniques for Deeper Structural Understanding

A thorough understanding of a molecule's three-dimensional structure and electronic properties is crucial for predicting its reactivity and biological activity. While standard spectroscopic techniques like NMR and mass spectrometry are routinely used for characterization, future research will benefit from the integration of more advanced methods.

Two-dimensional NMR techniques, such as HSQC and HMBC, can provide detailed information about the connectivity of atoms within the molecule, confirming the structure of newly synthesized derivatives. researchgate.net NOESY experiments can be used to determine the spatial proximity of different protons, offering insights into the molecule's conformation in solution.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of new compounds with high accuracy. mdpi.com Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which can provide valuable structural information and aid in the identification of metabolites in biological studies.

For crystalline derivatives, X-ray crystallography remains the gold standard for determining the precise three-dimensional structure. The data obtained from X-ray crystallography can be used to validate computational models and to understand the intermolecular interactions that govern the packing of molecules in the solid state.

| Technique | Information Gained |

| 2D NMR (HSQC, HMBC, NOESY) | Detailed atomic connectivity and spatial relationships |

| High-Resolution Mass Spectrometry (HRMS) | Precise elemental composition |

| X-ray Crystallography | Unambiguous three-dimensional molecular structure |

Leveraging Machine Learning and AI in Compound Design and Study

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. bohrium.comeisai.com These computational tools can be used to predict the properties of molecules, to design new compounds with desired characteristics, and to analyze large datasets from high-throughput screening experiments.

In the context of this compound, ML models could be trained to predict its biological activity against a range of targets, its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and its potential toxicity. acs.org This would allow researchers to prioritize the synthesis of the most promising derivatives and to avoid those with a high likelihood of failure.

Furthermore, AI can be used to analyze spectroscopic data, to predict the outcomes of chemical reactions, and to optimize synthetic routes. This can significantly accelerate the research and development process, reducing the time and cost associated with bringing a new compound from the laboratory to the market.

Design and Synthesis of Next-Generation Analogues for Specific Research Applications

The this compound scaffold is a promising starting point for the design of new molecules with specific biological activities. By systematically modifying the structure of the parent compound, researchers can fine-tune its properties to target a particular biological process or to interact with a specific protein.

One area of focus is the development of new anticancer agents. The isoxazole ring is a common feature in many anticancer drugs, and the dichlorophenyl group can also contribute to the compound's activity. By synthesizing a library of analogues with different substituents on the phenyl ring and the amino group, it may be possible to identify new compounds with improved potency and selectivity against cancer cells.

Another potential application is in the development of new anti-inflammatory or immunomodulatory agents. The 5-aminoisoxazole scaffold has been shown to be a privileged structure in this area. By designing analogues that can modulate the activity of key inflammatory pathways, it may be possible to develop new treatments for a range of inflammatory diseases.

The design of new materials with interesting optical or electronic properties is another exciting avenue of research. The conjugated system of the 3-aryl-5-aminoisoxazole core suggests that it may have potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). By modifying the structure to tune its absorption and emission properties, it may be possible to create new materials with tailored optoelectronic characteristics.

Focus on Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are becoming increasingly important in all areas of chemical research. nih.gov For the synthesis and derivatization of this compound, there is a strong emphasis on developing processes that are more sustainable and have a lower environmental impact.

This includes the use of greener solvents, such as water or bio-based solvents, in place of traditional volatile organic compounds. The development of catalytic reactions that can be performed under mild conditions and with high atom economy is also a key goal.

The use of renewable starting materials is another important aspect of green chemistry. While the synthesis of this compound currently relies on petroleum-derived feedstocks, future research may explore the possibility of using bio-based starting materials to produce the key intermediates.

Finally, the development of efficient recycling methods for catalysts and solvents can further reduce the environmental footprint of the synthetic process. By integrating these green chemistry principles into the research and development of this compound and its derivatives, it will be possible to create new and valuable molecules in a more sustainable and responsible manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。